1-(3-Methoxypyridin-4-yl)piperazine
Overview
Description
1-(3-Methoxypyridin-4-yl)piperazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 3-methoxypyridin-4-yl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Methoxypyridin-4-yl)piperazine involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(3-Methoxypyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-(3-Methoxypyridin-4-yl)piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions of piperazine derivatives with biological targets
Mechanism of Action
The mechanism of action of 1-(3-Methoxypyridin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring allows it to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(3-Methoxypyridin-4-yl)piperazine can be compared with other piperazine derivatives, such as 1-methyl-4-(piperidin-4-yl)-piperazine and 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
1-(3-methoxypyridin-4-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-8-12-3-2-9(10)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQNNCTSFGSCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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